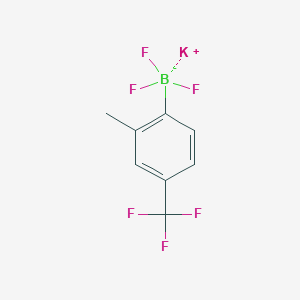
Potassium trifluoro(2-methyl-4-(trifluoromethyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide typically involves the reaction of the corresponding aryl halide with potassium trifluoroborate under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and often conducted in the presence of a base such as potassium carbonate. The reaction conditions usually involve heating the mixture in an appropriate solvent like water or ethanol .
Industrial Production Methods
Industrial production of potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction type is crucial for forming carbon-carbon bonds, making it a staple in organic synthesis .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water or ethanol. The reaction conditions typically involve heating the mixture to facilitate the coupling process .
Major Products
The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a palladium complex during the Suzuki-Miyaura reaction. This complex facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by the coupling with an aryl halide to form the desired biaryl product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro[2-methyl-4-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective .
Propriétés
Formule moléculaire |
C8H6BF6K |
|---|---|
Poids moléculaire |
266.03 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-methyl-4-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF6.K/c1-5-4-6(8(10,11)12)2-3-7(5)9(13,14)15;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
KJZFDFZAXFXBNO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=C(C=C1)C(F)(F)F)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


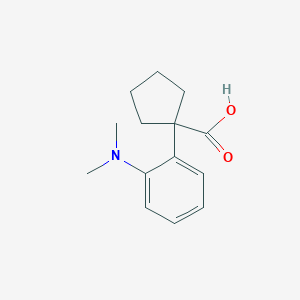
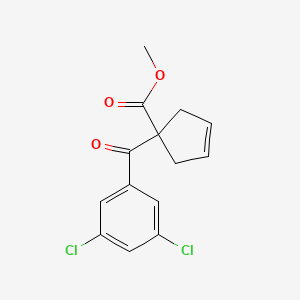
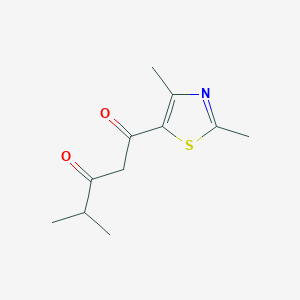
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
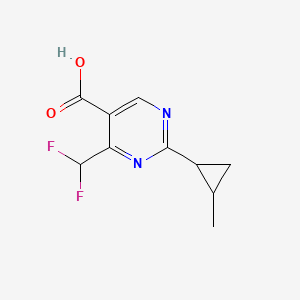
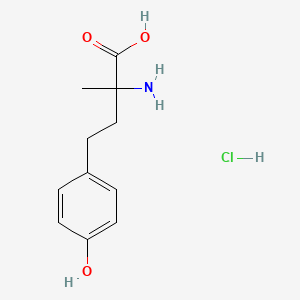
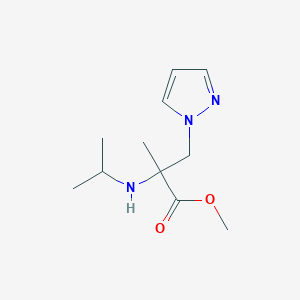
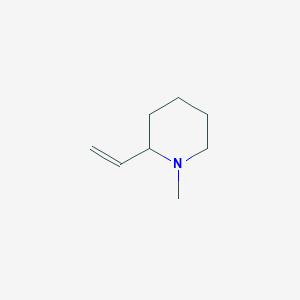
![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
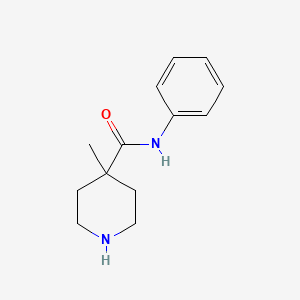
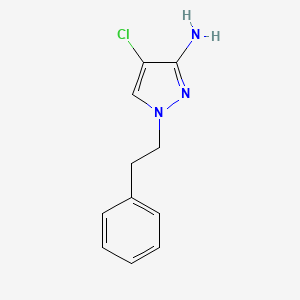
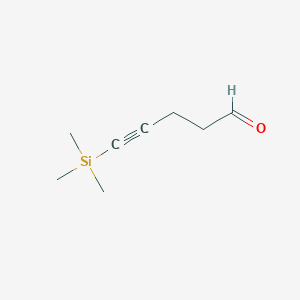
amine](/img/structure/B13476746.png)
![tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13476747.png)
